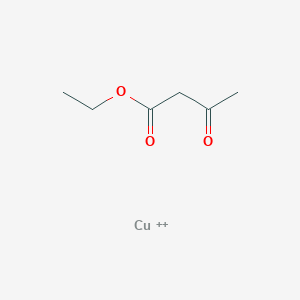
copper;ethyl 3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;ethyl 3-oxobutanoate, also known as ethyl acetoacetate, is an organic compound with the formula C6H10O3. It is a colorless liquid that is widely used in organic synthesis due to its versatile reactivity. The compound is characterized by the presence of both ester and ketone functional groups, making it a valuable intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-oxobutanoate can be synthesized through the Claisen condensation reaction, where ethyl acetate is treated with sodium ethoxide. The reaction involves the formation of an enolate ion, which then undergoes nucleophilic attack on another molecule of ethyl acetate, followed by elimination of ethanol .
Industrial Production Methods
In industrial settings, ethyl 3-oxobutanoate is produced by the esterification of acetoacetic acid with ethanol. This method is preferred due to its efficiency and scalability .
化学反応の分析
Types of Reactions
Ethyl 3-oxobutanoate undergoes various types of chemical reactions, including:
Alkylation: The enolate ion formed from ethyl 3-oxobutanoate can react with alkyl halides to form alkylated products.
Condensation: It can participate in aldol condensation reactions to form β-hydroxy ketones.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Condensation: Base catalysts like sodium hydroxide are used to facilitate aldol condensation.
Reduction: Lithium aluminum hydride is a common reducing agent for converting the ketone group to an alcohol.
Major Products Formed
Alkylation: Alkylated esters
Condensation: β-Hydroxy ketones
Reduction: Alcohols
科学的研究の応用
Ethyl 3-oxobutanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 3-oxobutanoate involves the formation of an enolate ion, which can undergo various nucleophilic addition and substitution reactions. The enolate ion is stabilized by resonance, allowing it to react with electrophiles to form new carbon-carbon bonds . This reactivity is crucial in many synthetic pathways, making ethyl 3-oxobutanoate a versatile intermediate in organic chemistry .
類似化合物との比較
Ethyl 3-oxobutanoate is similar to other β-keto esters, such as methyl acetoacetate and diethyl malonate. it is unique due to its specific reactivity and the ease with which it forms enolate ions . This makes it particularly useful in alkylation and condensation reactions compared to its analogs .
List of Similar Compounds
- Methyl acetoacetate
- Diethyl malonate
- Ethyl benzoylacetate
特性
分子式 |
C6H10CuO3+2 |
|---|---|
分子量 |
193.69 g/mol |
IUPAC名 |
copper;ethyl 3-oxobutanoate |
InChI |
InChI=1S/C6H10O3.Cu/c1-3-9-6(8)4-5(2)7;/h3-4H2,1-2H3;/q;+2 |
InChIキー |
XWSMLFILTUBCCF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















